molecular formula C19H20BrN3O4 B2756858 1-(4-Bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894019-00-2

1-(4-Bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2756858
CAS No.: 894019-00-2
M. Wt: 434.29
InChI Key: SKMMBZRRWXAZKA-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea ( 894019-00-2) is a high-purity synthetic urea derivative supplied for chemical and pharmaceutical research. This compound, with the molecular formula C19H20BrN3O4 and a molecular weight of 434.28 g/mol, is part of a class of molecules known for their diverse bioactivity . Urea derivatives have garnered significant interest in medicinal chemistry as valuable scaffolds for developing new therapeutic agents. Recent scientific literature highlights that structurally related aryl-urea compounds have demonstrated promising in vitro antimicrobial properties, with several derivatives showing notable growth inhibition against challenging bacterial strains such as Acinetobacter baumannii . The structure of this compound, which incorporates a bromophenyl group and a dimethoxyphenyl-substituted pyrrolidinone, suggests potential for interaction with various biological targets. Researchers are exploring such complex urea derivatives for their potential mechanisms of action, which may include enzyme inhibition or receptor modulation. This product is available in quantities suitable for laboratory research, from milligram to multi-gram scales, with a guaranteed purity of 90% or higher . 1-(4-Bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

1-(4-bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3O4/c1-26-16-8-7-15(10-17(16)27-2)23-11-14(9-18(23)24)22-19(25)21-13-5-3-12(20)4-6-13/h3-8,10,14H,9,11H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMMBZRRWXAZKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions

  • Synthesis of Pyrrolidinone Core:

      Starting Material: 3,4-Dimethoxybenzaldehyde

      Reaction: Condensation with an appropriate amine to form an imine, followed by cyclization to yield the pyrrolidinone ring.

      Conditions: Acidic or basic catalysts, moderate temperatures.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols; solvents like DMF or DMSO, elevated temperatures.

Major Products:

    Oxidation Products: Quinones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that 1-(4-Bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea exhibits notable antiproliferative effects against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell growth and induce apoptosis in cancer cells.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa10.5Induction of apoptosis through Bcl-2 regulation
MCF-78.2Cell cycle arrest at G2/M phase
A54912.0Inhibition of EGFR signaling
HCT-1169.5Pro-apoptotic effects via Bax upregulation

The above data demonstrates the compound's potential as an anticancer agent, particularly through mechanisms involving apoptosis and disruption of critical signaling pathways related to cell survival and proliferation.

Neuropharmacological Effects

In addition to its anticancer properties, this compound has been investigated for its effects on the central nervous system. Preliminary studies suggest that it may modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression.

Case Study: Drug-Seeking Behavior in Rats

A study conducted on rats trained to self-administer cocaine showed that administration of this compound significantly reduced drug-seeking behavior compared to control groups. This suggests a potential role in addiction therapy by modulating the endocannabinoid system, which is crucial for regulating addiction pathways.

Structure-Activity Relationship (SAR)

The biological activity of 1-(4-Bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea can be influenced by structural modifications. Research into the structure-activity relationship has revealed:

  • Substitution Effects : Modifications on the phenyl and pyrrolidine rings can enhance or diminish biological activity.
  • Electronic Properties : The introduction of electron-donating or withdrawing groups can significantly affect the compound's interaction with biological targets.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity, or interact with a receptor, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules from the provided evidence, focusing on core structures, substituents, synthesis, and bioactivity.

Structural Analogues and Core Heterocycles

Compound Name Core Structure Key Substituents Synthesis Method Biological Activity (If Reported)
Target Urea Compound Urea-linked pyrrolidinone 4-Bromophenyl, 3,4-dimethoxyphenyl Not explicitly described Not reported
5-[3-(4-Bromophenyl)-1-(2,5-dimethoxyphenyl)-3-oxopropyl]-1,3-dimethylpyrimidine-2,4,6-trione Pyrimidine-2,4,6-trione 4-Bromophenyl, 2,5-dimethoxyphenyl Claisen–Schmidt condensation + Michael addition Not reported
1-(4-Bromophenyl)-3-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (IIIb) 1,3,4-Oxadiazole 4-Bromophenyl, 3,4-dimethoxyphenyl Cyclization of hydrazides and carboxylic acids 61.9% suppression of paw edema at 100 mg/kg

Substituent Effects

  • 4-Bromophenyl Group : Common across all compounds; bromine’s electron-withdrawing nature may stabilize aromatic rings and enhance lipophilicity.
  • Methoxy Substitution :
    • 3,4-Dimethoxyphenyl (Target and IIIb) : Improves solubility and modulates electronic properties. Meta/para substitution may optimize receptor interactions.
    • 2,5-Dimethoxyphenyl (Pyrimidine-trione) : Ortho/meta substitution could sterically hinder binding compared to IIIb and the target compound.

Biological Activity

The compound 1-(4-Bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition capabilities, and other pharmacological effects based on diverse research findings.

Structural Overview

The molecular structure of the compound features a urea moiety linked to a pyrrolidine ring and substituted aromatic groups, which are essential for its biological activity. The presence of bromine and methoxy groups enhances its interaction with biological targets.

Antibacterial Activity

Recent studies have indicated that derivatives of urea compounds, including those similar to 1-(4-Bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea, exhibit significant antibacterial properties. For instance, compounds with similar structural motifs have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The effectiveness of these compounds is often evaluated using minimum inhibitory concentration (MIC) assays.

CompoundBacterial StrainMIC (µg/mL)
Compound ASalmonella typhi32
Compound BBacillus subtilis16

Enzyme Inhibition

Enzyme inhibition studies reveal that the compound may act as an inhibitor for several key enzymes. For example, urea derivatives have been shown to inhibit urease and acetylcholinesterase (AChE), which are crucial in various biochemical pathways. The IC50 values for some related compounds indicate strong inhibitory potential:

CompoundEnzyme TargetIC50 (µM)
Compound CUrease2.14
Compound DAChE0.63

These values suggest that the compound could be a candidate for further development as a therapeutic agent targeting these enzymes .

Case Studies

Case Study 1 : A study on the synthesis of similar urea derivatives demonstrated their ability to inhibit urease effectively. The synthesized compounds displayed IC50 values significantly lower than traditional urease inhibitors, indicating potential for developing new treatments for conditions like kidney stones .

Case Study 2 : Another investigation focused on the antibacterial properties of structurally related compounds, revealing that modifications in the aromatic substituents could enhance antibacterial efficacy against resistant strains of bacteria .

Pharmacological Implications

The pharmacological implications of 1-(4-Bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea extend beyond antibacterial and enzyme inhibition. The structural features suggest potential anti-inflammatory and anticancer activities, common among compounds with similar frameworks .

Q & A

Basic Question: What methodologies are recommended for synthesizing 1-(4-Bromophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea with high purity and yield?

Answer:
The synthesis typically involves multi-step organic reactions:

Core Pyrrolidinone Formation : Cyclization of a substituted γ-lactam precursor under reflux conditions with catalysts like p-toluenesulfonic acid.

Urea Linkage : Reaction of 4-bromophenyl isocyanate with the pyrrolidin-3-amine intermediate in anhydrous dichloromethane or THF, using triethylamine as a base.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
Key Considerations :

  • Optimize reaction time and temperature to avoid side products (e.g., over-oxidation of the pyrrolidinone ring).
  • Use inert atmospheres (N₂/Ar) for moisture-sensitive steps.
    Yield improvements (>70%) are achieved by controlling stoichiometry and using high-purity starting materials .

Basic Question: Which analytical techniques are critical for structural characterization of this compound?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy groups at C3/C4 of the phenyl ring, bromine substitution).
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected: ~430 g/mol) and isotopic patterns from bromine.
  • X-Ray Crystallography : Resolve stereochemistry of the pyrrolidinone ring and urea linkage (if single crystals are obtainable).
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for pyrrolidinone, urea N-H at ~3300 cm⁻¹).
    Note : Cross-validate data with computational tools (e.g., PubChem’s InChI/SMILES descriptors) .

Basic Question: How should researchers design initial biological screening assays for this compound?

Answer:

  • Target Selection : Prioritize enzymes/receptors structurally related to urea derivatives (e.g., phospholipase D1, kinase inhibitors).
  • In Vitro Assays :
    • Enzyme Inhibition : Dose-response curves (IC₅₀) using fluorescence-based assays (e.g., phospholipase D1 activity measured via choline release).
    • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations.
  • Anti-Inflammatory Screening : Carrageenan-induced paw edema in rodent models (oral administration at 50–100 mg/kg) .

Advanced Question: What strategies are used to elucidate the mechanism of action for this compound?

Answer:

  • Molecular Docking : Simulate binding to phospholipase D1 (PDB ID: 4PT0) using AutoDock Vina. Focus on interactions between the urea moiety and catalytic His/Asp residues.
  • Mutagenesis Studies : Create PLD1 mutants (e.g., H442A) to test activity loss.
  • Pathway Analysis : RNA-seq/proteomics to identify downstream targets (e.g., mTOR or NF-κB pathways).
    Validation : Use orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays) .

Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:

  • Systematic Substituent Variation :
    • Replace 4-bromophenyl with electron-withdrawing groups (e.g., -CF₃) to enhance enzyme inhibition.
    • Modify methoxy groups to ethoxy or hydroxyl to alter solubility.
  • Biological Testing : Compare IC₅₀ values across analogs (Table 1).
  • Computational Modeling : QSAR models to predict activity cliffs.

Table 1 : Anti-inflammatory activity of related urea derivatives (adapted from ):

Compound% Suppression of Edema (100 mg/kg)Severity Index (SI)
IIIa (Cl analog)59.5%0.75
IIIb (OMe analog)61.9%0.83
Indomethacin72.1%2.67

Advanced Question: How should researchers evaluate the therapeutic potential and toxicity profile in vivo?

Answer:

  • Pharmacokinetics :
    • ADME : Oral bioavailability in rodent models; measure plasma half-life via LC-MS.
    • Tissue Distribution : Radiolabeled compound tracking (e.g., ¹⁴C).
  • Toxicity :
    • Acute Toxicity : LD₅₀ determination in mice (OECD Guideline 423).
    • Chronic Toxicity : 28-day repeated-dose study (histopathology of liver/kidney).
  • Therapeutic Index : Compare ED₅₀ (efficacy) vs. LD₅₀ (toxicity) .

Advanced Question: How can contradictions in biological data (e.g., varying IC₅₀ values) be resolved?

Answer:

  • Assay Standardization :
    • Use consistent cell lines (e.g., ATCC-validated HeLa) and passage numbers.
    • Normalize results to positive controls (e.g., staurosporine for kinase inhibition).
  • Statistical Analysis :
    • Apply ANOVA with post-hoc tests to compare replicates.
    • Use Bland-Altman plots for inter-lab variability.
  • Orthogonal Validation : Confirm enzyme inhibition with SPR if fluorescence assays show inconsistency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.